4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline can be achieved through several methods. One common approach is the “Click” chemistry method, which involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This reaction is highly efficient and provides high yields of the desired product. The general reaction conditions include the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of water and dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through direct binding interactions with the active site residues, leading to a decrease in enzyme activity . In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline can be compared with other similar compounds, such as:
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline: Similar structure but with a phenyl group instead of an ethyl group.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline: Contains a benzyl group, which may impart different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
89221-08-9 |
---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1-ethyltriazol-4-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-10(12-13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
InChI Key |
OUTBFHSRDZLMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.